

# JNJ-42153605: A Comprehensive Pharmacological Profile

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Compound of Interest		
Compound Name:	JNJ-42153605	
Cat. No.:	B608222	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

### **Abstract**

JNJ-42153605 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGluR2). As a member of the Group II mGluRs, mGluR2 is a G-protein coupled receptor that plays a crucial role in modulating synaptic transmission and neuronal excitability. Its activation, primarily through coupling with Gαi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. JNJ-42153605 enhances the receptor's response to the endogenous ligand, glutamate, thereby offering a nuanced approach to modulating glutamatergic neurotransmission. This document provides a detailed overview of the pharmacological properties of JNJ-42153605, including its in vitro and in vivo efficacy, pharmacokinetic profile, and selectivity. Detailed experimental protocols and visual representations of its mechanism of action and experimental workflows are provided to support further research and development.

## **Core Pharmacological Data**

The following tables summarize the key quantitative data characterizing the pharmacological profile of **JNJ-42153605**.

Table 1: In Vitro Potency and Efficacy



Parameter	Value	Species/Cell Line	Assay	Reference
EC50	17 nM	Human mGluR2 expressed in CHO cells	[35S]GTPyS Binding Assay	[1]
Ki	15 nM	Human mGluR2 expressed in CHO cells	Radioligand Binding Assay	
Maximal Potentiation	Potentiates glutamate- induced [35S]GTPyS binding	Human mGluR2 expressed in CHO cells	[35S]GTPyS Binding Assay	

Table 2: In Vivo Efficacy

Model	Parameter	Dose/Route	Species	Effect	Reference
PCP-Induced Hyperlocomot ion	ED50	5.4 mg/kg, s.c.	Mice	Reversal of hyperlocomot ion	[1]
Sleep-Wake EEG	Effective Dose	3 mg/kg, p.o.	Rats	Inhibition of REM sleep	[1][2]
Rotarod Test	Effective Dose	20 mg/kg, p.o.	Rats	Minor and transient effect on motor coordination	[3]

Table 3: Selectivity Profile



Target	Activity	Concentration	Assay Type	Reference
Other mGluR Subtypes	No agonist or antagonist activity	Up to 30 μM	Functional Assays	[1]
CEREP Panel of Receptors	No or negligible affinity or activity	Not specified	Radioligand Binding & Functional Assays	[2]
hERG Channel	Information not available	Not available	Electrophysiolog y Assay	

Table 4: Pharmacokinetic Parameters

Species	Parameter	Value	Route	Reference
Rat	Tmax	0.5 h	p.o.	[1]
Clearance	35 mL/min/kg	Not specified	[1]	
Elimination Half- life (t1/2)	2.7 h	Not specified	[1]	
Dog	Clearance	29 mL/min/kg	Not specified	[1]
Elimination Half- life (t1/2)	0.8 - 1.1 h	Not specified	[1]	

# Signaling Pathway and Mechanism of Action

**JNJ-42153605** acts as a positive allosteric modulator of the mGluR2 receptor. This receptor is a class C G-protein coupled receptor (GPCR) that forms a homodimer. The binding of the endogenous agonist, glutamate, to the extracellular Venus flytrap domain of the receptor induces a conformational change that activates the associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). As a PAM, **JNJ-42153605** binds to a site on the receptor distinct from





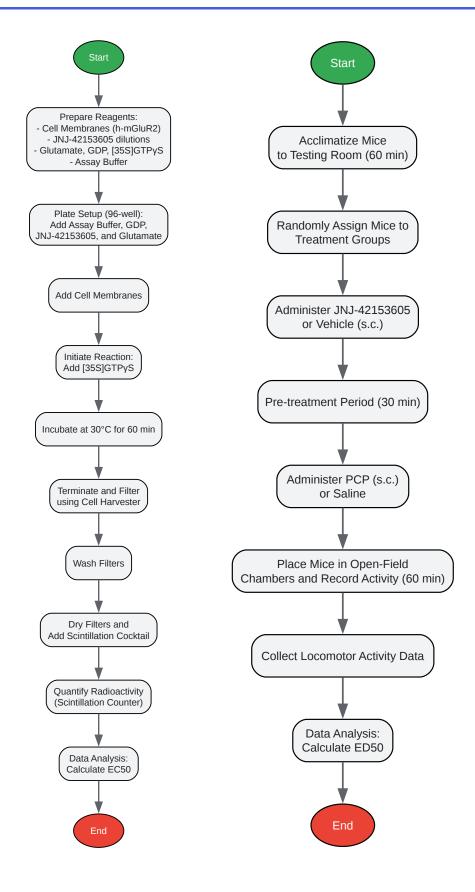


the glutamate binding site and enhances the affinity and/or efficacy of glutamate, leading to a more robust downstream signaling cascade.

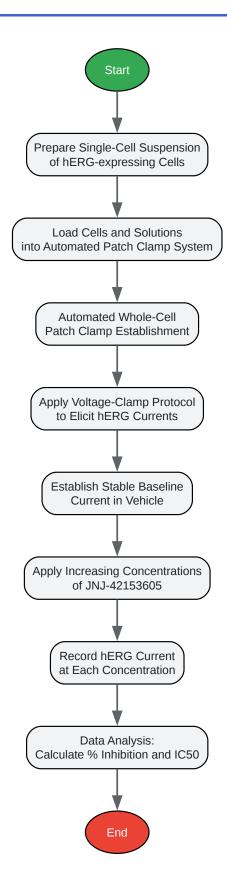












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